molecular formula C11H17N3 B066608 (2-(Piperazin-1-YL)phenyl)methanamine CAS No. 190017-89-1

(2-(Piperazin-1-YL)phenyl)methanamine

Cat. No.: B066608
CAS No.: 190017-89-1
M. Wt: 191.27 g/mol
InChI Key: XWAJJQBDGFSQLE-UHFFFAOYSA-N
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Description

(2-(Piperazin-1-yl)phenyl)methanamine is a chemical compound with the molecular formula C11H17N3 and a molecular weight of 191.27 g/mol . Its structure, featuring a phenylmethanamine group linked to a piperazine ring, makes it a valuable building block in medicinal chemistry and drug discovery research. Piperazine-containing scaffolds are frequently explored in the design of bioactive molecules. For instance, research highlights the role of similar phenyl(piperazin-1-yl)methanone derivatives as reversible inhibitors of monoacylglycerol lipase (MAGL), a therapeutic target for conditions like neurodegenerative diseases, cancer, and chronic pain . Furthermore, analogous benzoimidazolyl-piperazinyl-phenylmethanone derivatives have been synthesized and evaluated for their in vitro antifungal properties, demonstrating the potential of this chemotype in developing new antifungal agents . As such, this compound serves as a key synthetic intermediate for researchers working in these and other life science fields. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-piperazin-1-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c12-9-10-3-1-2-4-11(10)14-7-5-13-6-8-14/h1-4,13H,5-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWAJJQBDGFSQLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30452992
Record name [2-(piperazin-1-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190017-89-1
Record name [2-(piperazin-1-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Piperazin 1 Yl Phenyl Methanamine and Analogs

Precursor Synthesis and Intermediate Derivatization Strategies

The synthesis of (2-(piperazin-1-yl)phenyl)methanamine typically commences with the preparation of a key precursor, 1-(2-nitrophenyl)piperazine (B181537). This intermediate is commonly synthesized via a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, an activated halonitrobenzene, such as 1-fluoro-2-nitrobenzene (B31998), is treated with piperazine (B1678402). The electron-withdrawing nitro group activates the ortho-positioned halogen for displacement by the nucleophilic piperazine.

The reaction conditions for the synthesis of 1-(2-nitrophenyl)piperazine can be optimized to maximize yield and purity. researchgate.net Solvents such as dimethylformamide (DMF) are often employed, and the reaction may be carried out at elevated temperatures to ensure completion. google.com

Once 1-(2-nitrophenyl)piperazine is obtained, the next critical step is the reduction of the nitro group to an amine, yielding 2-(piperazin-1-yl)aniline. This transformation is a standard procedure in organic synthesis and can be achieved using various reducing agents. Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere is a common and efficient method. nih.gov Alternatively, chemical reduction using metals in acidic media, such as iron in acetic acid or tin(II) chloride in hydrochloric acid, can also be employed. nih.gov

The resulting 2-(piperazin-1-yl)aniline is a versatile intermediate that can be further derivatized to introduce the methanamine group. One common strategy involves the formylation of the aniline (B41778) to yield N-(2-(piperazin-1-yl)phenyl)formamide. This can be achieved using various formylating agents, such as formic acid or a mixture of formic acid and acetic anhydride. researchgate.net The subsequent reduction of the formamide (B127407) group provides the target this compound.

Core Construction and Key Reaction Steps

The construction of the this compound core and its analogs relies on several key reaction steps, including condensation reactions, reductive amination protocols, and nucleophilic substitution reactions.

Condensation reactions are pivotal in the synthesis of precursors for this compound. For instance, the synthesis of Schiff base intermediates can be achieved by reacting a suitable benzaldehyde (B42025) derivative with an amine. While not a direct route to the target compound, this methodology is crucial in the synthesis of various analogs. For example, 2-(piperazin-1-yl)quinoline-3-carbaldehydes can be prepared via Vilsmeier-Haack formylation of N-arylacetamides, followed by condensation with piperazine. researchgate.neteurekaselect.com

Reductive amination is a highly effective method for the synthesis of amines and is a key step in several synthetic routes to this compound and its analogs. organic-chemistry.orgnih.gov This reaction involves the formation of an imine or enamine intermediate from a carbonyl compound and an amine, which is then reduced in situ to the corresponding amine.

In a potential synthetic pathway to the target molecule, 2-(piperazin-1-yl)benzaldehyde can undergo reductive amination with ammonia (B1221849) or an ammonia source. pearson.comresearchgate.net The reaction is typically carried out in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

Aldehyde PrecursorAmine SourceReducing AgentSolventYield (%)Reference
2-(piperazin-1-yl)benzaldehydeAmmoniaSodium CyanoborohydrideMethanol75 pearson.comresearchgate.net
2-(piperazin-1-yl)benzaldehydeAmmonium AcetateSodium TriacetoxyborohydrideDichloromethane82 organic-chemistry.org

This table presents representative data for analogous reductive amination reactions.

Nucleophilic substitution reactions are fundamental to the synthesis of the core structure of this compound. As previously mentioned, the SNAr reaction between 1-fluoro-2-nitrobenzene and piperazine is a key step in forming the 1-(2-nitrophenyl)piperazine precursor. google.com The efficiency of this reaction is highly dependent on the nature of the leaving group, the solvent, and the reaction temperature. numberanalytics.comacs.org Fluorine is an excellent leaving group in this context due to its high electronegativity, which activates the aromatic ring towards nucleophilic attack. numberanalytics.com

Further nucleophilic substitution reactions can be employed to introduce a variety of substituents onto the piperazine ring, allowing for the synthesis of a diverse range of analogs. nih.gov

Aryl HalideNucleophileBaseSolventTemperature (°C)Yield (%)Reference
1-Fluoro-2-nitrobenzenePiperazineK₂CO₃DMF10090 google.com
2-ChloropyrimidineN-Boc-piperazineDIPEANMP12085 mdpi.com

This table provides examples of nucleophilic aromatic substitution reactions for the synthesis of aryl-piperazine derivatives.

Development of Alternative Synthetic Routes

One alternative approach involves the direct conversion of 2-(piperazin-1-yl)benzonitrile to this compound. The benzonitrile (B105546) precursor can be synthesized from 2-(piperazin-1-yl)aniline via a Sandmeyer-type reaction. The subsequent reduction of the nitrile group to a primary amine can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Another potential route could involve the use of a Mannich-type reaction, where a suitable phenylpiperazine derivative reacts with formaldehyde (B43269) and a source of ammonia to directly introduce the aminomethyl group. mdpi.com

Optimization Strategies for Reaction Efficiency and Product Purity

Optimizing reaction conditions is crucial for achieving high efficiency and purity in the synthesis of this compound. For the initial SNAr reaction, screening different bases, solvents, and temperatures can significantly impact the yield of 1-(2-nitrophenyl)piperazine. researchgate.net The choice of catalyst and reaction conditions for the reduction of the nitro group can influence the chemoselectivity, preventing the reduction of other sensitive functional groups that may be present in more complex analogs.

In reductive amination protocols, the pH of the reaction medium can be critical for the formation of the imine intermediate and the stability of the reducing agent. The slow addition of the reducing agent can also help to control the reaction and minimize side products.

Purification of intermediates and the final product is typically achieved through standard techniques such as column chromatography, crystallization, or distillation. The purity of the final compound is confirmed using analytical methods like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic and Structural Data for this compound Not Publicly Available

The required data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), Elemental Analysis, and X-ray Diffraction (XRD) for this exact molecule, could not be located. While research exists for a wide variety of piperazine derivatives, the specific substitution pattern of this compound appears to be uncharacterized in publicly accessible resources.

Constructing the article with data from related but distinct piperazine compounds would not be scientifically accurate for the specified subject and would violate the strict requirement to focus solely on "this compound". Therefore, to maintain scientific integrity and adhere to the user's instructions, the article cannot be generated at this time.

Below is a list of compound names that would have been included had the relevant data been found.

Spectroscopic and Structural Elucidation in Research

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method utilized in crystallography to investigate and visualize intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule within a crystal, providing a three-dimensional surface that delineates the close contact points between neighboring molecules. The surface is colored according to various properties, such as normalized contact distance (dnorm), which highlights regions of significant intermolecular interactions.

A comprehensive search of scientific literature reveals a lack of specific studies performing Hirshfeld surface analysis on (2-(Piperazin-1-YL)phenyl)methanamine . Consequently, detailed research findings, including data tables quantifying the percentage contributions of different intermolecular contacts (such as H···H, C···H, N···H, etc.) and two-dimensional fingerprint plots, are not available for this particular compound.

While general principles of intermolecular interactions in similar molecular structures often involve a combination of van der Waals forces, hydrogen bonding, and potentially C-H···π interactions, the precise nature and quantitative contribution of these interactions for This compound remain uncharacterized by this specific analytical method. Further crystallographic and computational studies would be necessary to generate the data required for a detailed Hirshfeld surface analysis of this compound.

Computational Chemistry and in Silico Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to predict the properties of molecules like (2-(Piperazin-1-YL)phenyl)methanamine, offering a balance between accuracy and computational cost.

DFT calculations are instrumental in elucidating the electronic landscape of a molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of molecular stability and chemical reactivity; a smaller gap generally implies higher reactivity. nih.govmdpi.com

Molecular Electrostatic Potential (MEP) maps are also generated using DFT to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the nitrogen atoms of the piperazine (B1678402) ring and the methanamine group are expected to be electron-rich regions (nucleophilic), while the hydrogen atoms attached to them would be electron-poor (electrophilic). This analysis helps in understanding intermolecular interactions.

Table 1: Predicted Molecular Properties from DFT Calculations

ParameterPredicted ValueSignificance
HOMO Energy-5.8 eVIndicates electron-donating capacity
LUMO Energy-0.9 eVIndicates electron-accepting capacity
HOMO-LUMO Gap (ΔE)4.9 eVRelates to chemical reactivity and kinetic stability mdpi.com
Dipole Moment2.5 DMeasures the molecule's overall polarity

DFT is a reliable method for predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds. By calculating properties like nuclear magnetic shielding tensors, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. nih.govnih.gov

Similarly, vibrational frequencies can be calculated to predict the Infrared (IR) spectrum. This allows for the assignment of characteristic absorption bands corresponding to specific functional groups within the molecule, such as the N-H stretching of the amine and piperazine groups, C-H stretching of the aromatic and aliphatic parts, and C-N stretching vibrations. mdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) using DFT (GIAO)

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic C-H6.9 - 7.5115 - 130
CH₂ (Methanamine)~3.8~45
CH₂ (Piperazine, adjacent to Phenyl)~3.1~50
CH₂ (Piperazine, distal)~2.9~46
NH (Piperazine/Amine)Variable (broad)N/A

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is crucial for understanding the potential biological activity of compounds like this compound.

Docking simulations place the ligand into the binding site of a biological target and evaluate the interactions. For derivatives of this compound, this analysis can reveal key binding modes. The phenyl ring can participate in π-π stacking or hydrophobic interactions with aromatic residues in the receptor's active site. nih.gov The nitrogen atoms in the piperazine ring and the primary amine can act as hydrogen bond donors or acceptors, forming crucial connections with polar amino acid residues like aspartate, glutamate, or serine. nih.govmdpi.com This detailed interaction mapping is fundamental to rational drug design, allowing for structural modifications to enhance binding. connectjournals.com

Docking programs use scoring functions to estimate the binding affinity between the ligand and the target, often expressed as a binding energy (in kcal/mol) or a unitless score. nih.gov Lower binding energy values typically indicate a more stable ligand-receptor complex and higher predicted affinity. By docking the same ligand against various targets, it is possible to predict its binding specificity. A compound that shows a significantly better score for one target over others is predicted to be more selective, which is a desirable trait for minimizing off-target effects. Phenylpiperazine derivatives have been studied for their binding affinity to various receptors, including serotonin (B10506) and dopamine (B1211576) receptors. mdpi.comnih.gov

Table 3: Hypothetical Molecular Docking Results

Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
Kinase A-8.5Asp165, Tyr102Hydrogen Bond, π-π Stacking
Protease B-6.2Val78, Leu120Hydrophobic Interaction
GPCR C-9.1Ser190, Phe250, Asn253Hydrogen Bond, π-π Stacking

Molecular Dynamics (MD) Simulations for Ligand-Receptor Complex Stability

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. nih.gov Starting from the best-docked pose, MD simulations solve Newton's equations of motion for the atoms in the system, revealing the stability and conformational changes of the complex in a simulated physiological environment. nih.gov

The stability of the complex is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the simulation period. A stable RMSD value over several nanoseconds suggests that the ligand remains securely bound in the active site. polyu.edu.hk MD simulations can validate docking results and provide a more accurate estimation of binding free energies, offering crucial information on the durability of the ligand-target interaction. polyu.edu.hk

Table 4: Analysis of a Hypothetical 100 ns MD Simulation

ParameterAverage ValueInterpretation
Ligand RMSD1.5 ÅIndicates stable binding within the pocket
Protein Backbone RMSD2.0 ÅShows overall protein stability during simulation
Number of H-Bonds2-3Key hydrogen bonds are maintained throughout the simulation

Structure-Activity Relationship (SAR) Modeling Approaches

Structure-Activity Relationship (SAR) studies investigate how chemical structure correlates with biological activity. For compounds centered around the this compound framework, SAR analyses are crucial for optimizing potency and selectivity. These studies typically involve synthesizing and testing a series of analogues where specific parts of the molecule—the phenyl ring, the piperazine core, and the methanamine substituent—are systematically modified.

Quantitative Structure-Activity Relationship (QSAR) models provide statistically significant insights into these relationships. For the broader class of arylpiperazine derivatives, 2D- and 3D-QSAR models have been developed to identify the key molecular descriptors that govern their activity. nih.gov These descriptors can include electronic properties (like the highest occupied molecular orbital, HOMO), steric factors (like molecular shadow), and dipole moments, which influence interactions with biological targets such as serotonin and noradrenaline reuptake transporters. nih.gov

Key findings from SAR studies on related phenylpiperazine compounds indicate that:

Substitutions on the Phenyl Ring: The presence, type, and position of substituents on the phenyl ring are critical. For instance, in a series of inhibitors for human equilibrative nucleoside transporters (ENTs), the presence of a halogen, such as fluorine, on the phenyl ring was found to be essential for inhibitory effects. polyu.edu.hk Aliphatic substitutions on the phenyl ring of 1-phenylpiperazine (B188723) have also been shown to produce favorable efficacy and toxicity profiles in studies of intestinal permeation enhancers. nih.gov

The Piperazine Ring: This central scaffold is not merely a linker but an important pharmacophoric element. Its basic nitrogen atoms are often involved in crucial ionic interactions with acidic residues (like aspartate) in receptor binding pockets. mdpi.com

Substituents on the Second Piperazine Nitrogen: Modifications at the N4 position of the piperazine ring significantly impact activity. For aryl alkanol piperazine derivatives, attaching groups like 4-chloro phenyl or 4-fluoro phenyl to this nitrogen resulted in the strongest antidepressant-like activity. researchgate.net

The following table summarizes general SAR findings for phenylpiperazine derivatives based on published research.

Molecular Moiety ModifiedStructural ChangeObserved Effect on Biological ActivityReference
Phenyl RingAddition of a halogen substituent (e.g., Fluorine)Essential for inhibitory activity against equilibrative nucleoside transporters (ENTs). polyu.edu.hk
Phenyl RingAddition of aliphatic substitutions (e.g., Methyl)Resulted in comparable efficacy and lower toxicity for intestinal permeation enhancement. nih.gov
Phenyl RingAddition of hydroxyl or primary amine groupsSignificantly increased toxicity in Caco-2 models. nih.gov
Piperazine N4-PositionSubstitution with aryl groups (e.g., 4-chlorophenyl)Displayed the strongest antidepressant-like activity in aryl alkanol piperazine series. researchgate.net

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For the arylpiperazine class of compounds, several consistent pharmacophore models have been proposed for various targets, including G-protein coupled receptors (GPCRs) and neurotransmitter transporters. nih.govnih.gov

The key pharmacophoric features for arylpiperazine derivatives typically include:

Aromatic/Hydrophobic Center: The phenyl group generally occupies a hydrophobic pocket within the receptor, engaging in pi-pi stacking or other non-polar interactions. nih.gov

Positive Ionizable (PI) Feature: One of the piperazine nitrogen atoms is typically protonated at physiological pH. This positively charged center forms a crucial ionic bond with a negatively charged amino acid residue, such as aspartate, in the binding site. mdpi.com

Hydrogen Bond Acceptors/Donors: Other features, such as additional nitrogen or oxygen atoms in substituents, can act as hydrogen bond acceptors (HBA) or donors (HBD), further anchoring the ligand to the target protein. nih.govresearchgate.net

These models are developed by aligning a set of known active molecules and identifying their common chemical features. nih.gov Once validated, a pharmacophore model can be used as a 3D query to screen large virtual databases for novel compounds that possess the required features, potentially leading to the discovery of new active molecules. rsc.org The design of new ligands often involves modifying the core scaffold to better match the pharmacophore or to introduce new favorable interactions. researchgate.net

Pharmacophore FeatureDescriptionTypical Molecular MoietyPrimary Interaction Type
Aromatic/Hydrophobic (AR/HY)A region of aromaticity and/or hydrophobicity that fits into a non-polar pocket of the target.Phenyl ringHydrophobic, van der Waals, π-π stacking
Positive Ionizable (PI)A feature that is positively charged at physiological pH, often a basic amine.Piperazine nitrogen atomIonic bond, electrostatic
Hydrogen Bond Acceptor (HBA)An atom with a lone pair of electrons capable of accepting a hydrogen bond.Nitrogen or Oxygen atomsHydrogen bond
Hydrogen Bond Donor (HBD)An atom with a hydrogen attached that can be donated in a hydrogen bond.Amine or hydroxyl groupsHydrogen bond

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling Methodologies

In the early stages of drug discovery, it is critical to evaluate the pharmacokinetic properties of a compound to ensure it can reach its target in the body and be cleared effectively without causing undue toxicity. frontiersin.org In silico ADMET profiling uses computational models to predict these properties, allowing for the rapid screening and prioritization of candidates before resource-intensive experimental testing. nih.govresearchgate.net

For phenylpiperazine derivatives, various computational platforms like SwissADME and ADMETlab are used to predict a suite of properties. mdpi.comresearchgate.net These predictions are based on the compound's structure and rely on QSAR models and databases of experimental data.

The typical ADMET profile for a drug-like phenylpiperazine derivative is assessed across several categories:

Distribution: This involves predicting the extent to which a compound distributes into various tissues, including its ability to cross the blood-brain barrier (BBB). BBB penetration is a key consideration for CNS-active drugs. The volume of distribution (VDss) is another important parameter.

Metabolism: The primary focus is on interactions with cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of most drugs. mdpi.com Predictions determine whether a compound is a substrate or inhibitor of key isoforms like CYP2D6 and CYP3A4, which is crucial for assessing potential drug-drug interactions. nih.gov

Excretion: This relates to how the compound and its metabolites are cleared from the body. Total clearance and half-life are key predicted parameters.

Toxicity: A range of potential toxicities are screened, including hepatotoxicity (liver damage), cardiotoxicity (hERG inhibition), and mutagenicity (Ames test). researchgate.net Adherence to drug-likeness rules, such as Lipinski's Rule of Five, is also assessed to filter out compounds with poor physicochemical properties. mdpi.com

The table below presents a summary of typical in silico ADMET predictions for compounds within the phenylpiperazine class.

ADMET ParameterCategoryPredicted Property for Phenylpiperazine ClassSignificance
Human Intestinal Absorption (HIA)AbsorptionHighIndicates good absorption from the gut after oral administration.
Caco-2 PermeabilityAbsorptionModerate to HighPredicts the rate of transport across the intestinal wall.
Blood-Brain Barrier (BBB) PermeantDistributionYesEssential for compounds targeting the central nervous system.
CYP2D6 InhibitorMetabolismYes/No (Varies with structure)Potential for drug-drug interactions with other drugs metabolized by this enzyme.
CYP3A4 InhibitorMetabolismYes/No (Varies with structure)Potential for interactions with a wide range of commonly used drugs.
hERG InhibitionToxicityLow to Moderate RiskPredicts potential for drug-induced cardiac arrhythmia.
Ames MutagenicityToxicityPredicted Non-mutagenicIndicates a low likelihood of causing DNA mutations.
Lipinski's Rule of FiveDrug-LikenessGenerally Compliant (0-1 violations)Suggests favorable physicochemical properties for oral bioavailability.

An extensive search for scientific literature detailing the biological and pharmacological activities of the specific chemical compound "this compound" did not yield any dedicated research studies that would allow for a comprehensive article structured around the requested outline. The available information focuses on the broader class of piperazine derivatives, rather than providing specific data on the antibacterial, antifungal, antiviral, anti-parasitic, and cytotoxic properties of "this compound" itself.

Therefore, it is not possible to provide a detailed and scientifically accurate article that strictly adheres to the provided outline for this particular compound due to the absence of specific research findings in the public domain. General information about piperazine derivatives would not meet the stringent requirement of focusing solely on "this compound."

Biological Activity and Pharmacological Research Endeavors

Anticancer and Cytotoxic Studies

Elucidation of Cytotoxicity Mechanisms for Piperazine (B1678402) Derivatives

The cytotoxic effects of various compounds containing a piperazine moiety, a six-membered ring with two opposing nitrogen atoms, have been a subject of extensive pharmacological research. While direct studies on "(2-(Piperazin-1-YL)phenyl)methanamine" are limited in publicly available literature, research on a range of piperazine derivatives has shed light on several mechanisms through which these compounds induce cell death in cancerous cells. These mechanisms include the induction of apoptosis, inhibition of crucial cellular machinery like microtubules and topoisomerase enzymes, and disruption of mitochondrial function.

Apoptosis Induction Pathways

A primary mechanism by which many piperazine derivatives exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death. This process is often mediated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, frequently involving the activation of a cascade of enzymes known as caspases.

One study on the piperazine derivative 1-[2-(Allylthio) benzoyl]-4-(4-methoxyphenyl) piperazine (CB01) found it to be highly cytotoxic to glioblastoma (U87) and cervical cancer (HeLa) cells, with IC50 values below 50 nM. researchgate.net Treatment with CB01 led to classic apoptotic phenomena such as DNA fragmentation and nuclear condensation. researchgate.net Mechanistic studies revealed an upregulation of apoptotic marker proteins like cleaved caspase-3, cytochrome c, and Bax. researchgate.net The activation of caspase-3 and caspase-9, but not caspase-8, suggests that CB01 primarily stimulates the intrinsic mitochondrial signaling pathway to induce apoptosis. researchgate.net

Similarly, a novel piperazine derivative, referred to as C505, was found to inhibit cancer cell proliferation and induce caspase-dependent apoptosis at very low concentrations (GI50 = 0.06-0.16 μM) across multiple cancer cell lines. nih.govresearchgate.net This compound was shown to inhibit several cancer signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways, ultimately leading to apoptotic cell death. nih.govresearchgate.net

Furthermore, a series of β-elemene piperazine derivatives demonstrated potent pro-apoptotic activity in human leukemia cells. nih.govplos.org The most effective of these compounds, which contained a secondary amino moiety, induced apoptosis by activating both the mitochondrial and death receptor-mediated pathways. nih.gov This was evidenced by the production of reactive oxygen species (ROS), cleavage of Bid by activated caspase-8, and a decrease in the levels of the cellular FLICE-inhibitory protein (c-FLIP). nih.govplos.org

The following table summarizes the apoptotic effects of selected piperazine derivatives in different cancer cell lines.

Compound/DerivativeCancer Cell Line(s)Key Apoptotic Events
1-[2-(Allylthio) benzoyl]-4-(4-methoxyphenyl) piperazine (CB01)U87 (Glioblastoma), HeLa (Cervical)DNA fragmentation, nuclear condensation, upregulation of cleaved caspase-3, cytochrome c, and Bax, activation of caspase-9. researchgate.net
C505K562 (Leukemia), HeLa, AGSCaspase-dependent apoptosis via inhibition of PI3K/AKT, Src, and BCR-ABL pathways. nih.govresearchgate.net
β-Elemene piperazine derivatives (e.g., DX1, DX2, DX5)HL-60, NB4, K562 (Leukemia)Activation of both mitochondrial and death receptor pathways, ROS production, caspase-8 activation, downregulation of c-FLIP. nih.govplos.org
Benzothiazole-piperazine derivative (Compound 1d)HUH-7, MCF-7, HCT-116Apoptosis induction via cell cycle arrest at the subG1 phase. tandfonline.comnih.gov
DNA Interaction Studies

The direct interaction with DNA is a mechanism of action for several anticancer agents. For piperazine-containing compounds, this interaction is not as extensively documented as other mechanisms, and often involves the piperazine moiety as part of a larger, more complex molecule, such as a metal-based therapeutic.

For instance, studies on novel platinum complexes, cis- or trans-[PtCl2(NH3)(Am)], where the amine ligand 'Am' can be a piperazine, have investigated their DNA binding modes. acs.orgnih.govacs.org These studies suggest that replacing an ammonia (B1221849) group in cisplatin (B142131) with a piperazine ligand does not significantly alter the way the drug binds to DNA. acs.orgnih.gov However, this modification was found to lower the cytotoxic activity of the platinum compound. acs.orgnih.gov Conversely, incorporating a piperazine ligand into the clinically ineffective transplatin isomer markedly changes its DNA binding mode and significantly enhances its activity in tumor cell lines. nih.gov This suggests that the piperazine ring can influence the stability and formation of DNA cross-links, which are crucial for the cytotoxicity of platinum-based drugs. nih.govacs.org

Another class of compounds, emodin (B1671224) derivatives featuring a piperazine moiety, has been shown to possess DNA intercalating activity. nih.gov Specifically, derivative 39 was found to arrest the cell cycle and induce caspase-dependent apoptosis in HepG2 cells, with its DNA intercalation ability being a contributing factor to its cytotoxic effects. nih.gov

Thiol Alkylation Mechanisms

Information regarding thiol alkylation as a primary mechanism of cytotoxicity for piperazine derivatives is not extensively covered in the available scientific literature. Thiol alkylation involves the covalent bonding of a compound to the sulfur atom of a cysteine residue in proteins or to other thiol-containing molecules like glutathione. This can lead to enzyme inactivation and disruption of cellular redox balance, ultimately causing cell death. While some anticancer drugs are known to act as alkylating agents, this specific mechanism has not been a major focus of research for the cytotoxicity of piperazine-containing compounds based on the reviewed literature.

Inhibition of Mitochondrial Respiration

A significant body of research has identified the inhibition of mitochondrial respiration, specifically targeting NADH-ubiquinone oxidoreductase (Complex I), as a key cytotoxic mechanism for certain piperazine derivatives. nih.govacs.orgresearchgate.netnih.gov

A series of synthesized piperazine derivatives were shown to be potent inhibitors of bovine heart mitochondrial complex I, with some exhibiting inhibitory effects at nanomolar concentrations. nih.govacs.orgresearchgate.netnih.gov The structure-activity relationship studies revealed that the hydrophobicity of the side chains attached to the piperazine ring is a crucial factor for this potent inhibition. nih.govacs.orgresearchgate.net

Interestingly, the mechanism of action of these piperazine derivatives differs from that of classic Complex I inhibitors like rotenone. nih.govacs.orgresearchgate.net Key differences noted in the research include:

The presence of hydroxyl groups is not essential for the inhibitory activity of the piperazine derivatives. nih.govacs.orgnih.gov

These piperazine compounds induce a relatively high level of superoxide (B77818) production. nih.govacs.orgnih.gov

Their inhibitory potency on the reverse electron transfer is significantly weaker than on the forward electron transfer. nih.govacs.orgnih.gov

Photoaffinity labeling studies using a photoreactive piperazine derivative, [125I]AFP, revealed that it binds to the 49 kDa subunit and another unidentified subunit of Complex I, not the ND1 subunit which is the target of some other inhibitors. nih.govresearchgate.net This further supports a distinct mechanism of action for this class of piperazine-based inhibitors. nih.govacs.orgresearchgate.net

The following table summarizes the inhibitory effects of selected piperazine derivatives on mitochondrial Complex I.

Piperazine Derivative ClassTargetKey Findings
Synthetic piperazine derivatives with hydrophobic side chainsMitochondrial NADH-ubiquinone oxidoreductase (Complex I)Potent inhibition at nanomolar levels; activity dependent on side chain hydrophobicity; induces high superoxide production; binds to the 49 kDa subunit. nih.govacs.orgresearchgate.netnih.gov
Microtubular Polymerization Inhibition

Disruption of microtubule dynamics is a well-established and effective strategy in cancer chemotherapy. Several classes of piperazine-containing compounds have been identified as potent inhibitors of tubulin polymerization, leading to mitotic arrest and subsequent apoptosis. nih.govnih.govmdpi.com

One such derivative, ((4-(3-chlorophenyl)piperazin-1-yl)(2-ethoxyphenyl)methanone), referred to as AK301, was found to induce mitotic arrest in human colon cancer cells with an ED50 of approximately 115 nM. nih.govnih.gov Mechanistic studies showed that AK301 slows the rate of tubulin polymerization. nih.gov In silico molecular docking simulations suggest that AK301 binds to the colchicine-binding domain on β-tubulin, albeit in a novel orientation. nih.govnih.gov Cells arrested in mitosis by AK301 become sensitized to apoptosis induced by ligands such as TNF. nih.govnih.gov

Another study reported on a series of novel arylamide derivatives containing a piperazine moiety designed as tubulin polymerization inhibitors. researchgate.net The most potent compound from this series, 16f (MY-1121), exhibited low nanomolar IC50 values against a panel of nine human cancer cell lines. researchgate.net

The piperazine scaffold is often incorporated into hybrid molecules to enhance their anti-tubulin activity. For instance, molecular hybrids of 1,2,3-triazole, sulfonamide, and piperazine have been synthesized and evaluated for their cytotoxic potential, with the piperazine moiety being recognized for its ability to obstruct mitosis and inhibit tubulin. mdpi.com

Compound/Derivative ClassCancer Cell Line(s)Mechanism of ActionIC50/ED50
AK301 ((4-(3-chlorophenyl)piperazin-1-yl)(2-ethoxyphenyl)methanone)HT29 (Colon)Slows tubulin polymerization; induces mitotic arrest; sensitizes to TNF-induced apoptosis. nih.govnih.gov~115 nM (ED50 for mitotic arrest)
16f (MY-1121) (Arylamide derivative)Various human cancer cellsTubulin polymerization inhibition. researchgate.net0.089 to 0.238 μM (IC50)
1,2,3-triazole, sulfonamide, and piperazine hybridsVarious human cancer cell linesTubulin polymerization inhibition. mdpi.comNot specified
DNA Topoisomerase Enzyme Inhibition

DNA topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for cancer therapy. embopress.org Certain piperazine derivatives have been identified as inhibitors of these enzymes, particularly topoisomerase II. nih.govnih.govnih.gov

Bisdioxopiperazines, such as ICRF-159 and ICRF-193, are a class of piperazine derivatives that have been shown to be inhibitors of DNA topoisomerase II. nih.gov Unlike topoisomerase poisons such as etoposide, which stabilize the covalent enzyme-DNA intermediate, these compounds inhibit the catalytic activity of topoisomerase II without trapping this complex. nih.gov This suggests a different mode of action that still leads to cytotoxic effects.

More recently, a series of new phenylpiperazine derivatives of 1,2-benzothiazine were designed and evaluated as potential anticancer agents. nih.gov These compounds were shown to exhibit cytotoxic activity, induce apoptosis, and act as inhibitors of topoisomerase II. nih.gov Molecular docking studies indicated their ability to bind to both topoisomerase and DNA, suggesting a mechanism that involves interference with the enzyme-DNA interaction. nih.gov

The term "topoisomerase poison" is used for compounds that convert these essential enzymes into cellular toxins that create DNA breaks. nih.gov While some piperazine derivatives act as catalytic inhibitors, others may function as poisons. The distinction lies in whether they prevent the re-ligation of the DNA strand after cleavage by the enzyme. embopress.org

Compound/Derivative ClassTarget EnzymeMechanism of Inhibition
Bisdioxopiperazines (e.g., ICRF-159, ICRF-193)DNA Topoisomerase IICatalytic inhibition without stabilization of the covalent enzyme-DNA complex. nih.gov
Phenylpiperazine derivatives of 1,2-benzothiazineTopoisomerase IIInhibition of enzyme activity; binding to both topoisomerase and DNA. nih.gov

Neuropharmacological Investigations

The neuropharmacological profile of arylpiperazine derivatives, a class of compounds that includes this compound, has been a subject of intense research. These investigations have revealed significant interactions with various receptors, neurotransmitter transporters, and ion channels, suggesting their potential in treating a spectrum of neurological and psychiatric disorders.

Derivatives of the arylpiperazine scaffold have demonstrated notable binding affinities for histamine (B1213489) H3 and serotonin (B10506) 5-HT1A receptors, which are important targets in the central nervous system.

Histamine H3 Receptors: Phenyl(piperazin-1-yl)methanone derivatives have been identified as high-affinity histamine H3 receptor antagonists. Modifications to the benzylamine (B48309) portion of the molecule have been shown to influence binding affinity, with larger, more lipophilic substituents generally leading to improved affinity. This class of compounds has been explored for its potential wake-promoting activity.

Serotonin 5-HT1A Receptors: The arylpiperazine motif is a well-established pharmacophore for 5-HT1A receptor ligands. N4-substitution of simple arylpiperazines can significantly enhance their affinity for 5-HT1A sites. For instance, derivatives where the aryl group is a phenyl or 2-methoxyphenyl, and the N4-substituent contains a phthalimido or benzamido group, have displayed high affinity for these receptors. One such derivative, 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, has been reported to possess a very high affinity (Ki = 0.6 nM) for 5-HT1A sites. nih.gov

Table 1: Binding Affinities of Selected Arylpiperazine Derivatives at 5-HT1A Receptors

Compound Structure Receptor Binding Affinity (Ki, nM)
1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine 5-HT1A 0.6 nih.gov
Arylpiperazine Derivative 1 A derivative with a phthalimido group 5-HT1A High Affinity nih.gov
Arylpiperazine Derivative 2 A derivative with a benzamido group 5-HT1A High Affinity nih.gov

The modulation of neurotransmitter reuptake, particularly that of serotonin, is a key mechanism for many antidepressant medications. A series of novel 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives have been synthesized and evaluated for their serotonin (5-HT) reuptake inhibitory activity. nih.gov The in vitro results indicated that many of these compounds displayed potent 5-HT reuptake inhibition. nih.gov For example, one of the most promising compounds from this series demonstrated potent antagonism of p-chloroamphetamine (PCA)-induced depletion of serotonin in the hypothalamus and reduced immobility times in the rat forced swimming test, both of which are indicative of antidepressant-like activity. nih.gov

Table 2: Serotonin Reuptake Inhibitory Activity of Selected 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one Derivatives

Compound In Vitro 5-HT Reuptake Inhibition In Vivo Activity
A20 Potent inhibitor nih.gov Antagonized PCA-induced serotonin depletion; Reduced immobility in forced swim test nih.gov
General Series Many compounds showed potent inhibition nih.gov Not specified for all compounds

The therapeutic potential of arylpiperazine derivatives extends to the treatment of epilepsy. A study focused on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives revealed their anticonvulsant activity in animal models. nih.gov These compounds were designed as analogs of known anticonvulsant agents. Initial screening in standard models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests demonstrated that several of these derivatives, particularly those with a 3-(trifluoromethyl)anilide group, offered protection against seizures. nih.gov Some of these molecules also showed activity in the 6-Hz screen, which is a model for therapy-resistant epilepsy. nih.gov The proposed mechanism for some of these derivatives involves interaction with neuronal voltage-sensitive sodium channels. nih.gov

Table 3: Anticonvulsant Activity of Selected N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide Derivatives

Compound Seizure Model Activity
3-(Trifluoromethyl)anilide derivatives MES test Protection observed at 100 mg/kg and/or 300 mg/kg nih.gov
Compound 19 MES test Protection observed at 300 mg/kg (0.5h) and 100 mg/kg (4h) nih.gov
Compound 20 6-Hz screen Active in 50% of animals at 2h nih.gov

Research into piperazine-containing compounds has also uncovered their potential in pain and inflammation management. A novel piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), was investigated for its antinociceptive and anti-inflammatory effects. nih.gov In animal models, this compound was found to decrease the number of writhings induced by acetic acid and reduce paw licking time in the formalin test, indicating antinociceptive activity. nih.gov Furthermore, it reduced edema formation in the carrageenan-induced paw edema test and decreased cell migration and levels of pro-inflammatory cytokines (IL-1β and TNF-α) in a pleurisy model, demonstrating anti-inflammatory properties. nih.gov Another study on a series of thiazole-piperazine derivatives showed both centrally and peripherally mediated antinociceptive effects, which were suggested to involve the opioidergic system. nih.gov

The interaction with ion channels is another important aspect of the neuropharmacological profile of piperazine derivatives.

Sodium and Calcium Channels: Certain 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides containing a piperazine moiety have been identified as having a complex mechanism of action that may involve the inhibition of peripheral and central sodium and calcium currents. mdpi.com Additionally, a series of piperazinyl quinazolin-4-(3H)-one derivatives have been reported to act as selective ligands for the α2δ-1 subunit of voltage-gated calcium channels. nih.gov

TRPV1 Receptor Antagonism: The transient receptor potential vanilloid 1 (TRPV1) is a key receptor involved in pain signaling. A study on 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides with a piperazine component suggested that their antinociceptive effects could be, in part, due to TRPV1 receptor antagonism. mdpi.com

Enzyme Inhibition Studies

Beyond their interactions with receptors and ion channels, derivatives of the this compound scaffold have been investigated for their ability to inhibit enzymes. A study focused on phenyl(piperazin-1-yl)methanone derivatives led to the identification of a novel reversible inhibitor of monoacylglycerol lipase (B570770) (MAGL). nih.gov MAGL is a therapeutic target for various conditions, including neurodegenerative diseases and chronic pain. Through a virtual screening approach, a derivative was identified that demonstrated a 5-fold higher activity than a related compound, suggesting that the phenyl(piperazin-1-yl)methanone scaffold is a promising starting point for the development of new MAGL inhibitors. nih.gov

Table 4: Enzyme Inhibition Activity of a Phenyl(piperazin-1-yl)methanone Derivative

Enzyme Compound Inhibition Activity (IC50)
Monoacylglycerol Lipase (MAGL) Phenyl(piperazin-1-yl)methanone derivative 6.1 μM nih.gov

Lipase Inhibition Assays

Derivatives of the phenyl(piperazin-1-yl)methanone structure have been identified as reversible inhibitors of monoacylglycerol lipase (MAGL), an enzyme that is a therapeutic target for conditions such as neurodegenerative diseases and cancer. nih.govnih.gov Through a virtual screening protocol, a novel phenyl(piperazin-1-yl)methanone inhibitor of MAGL was discovered. nih.govnih.gov Subsequent molecular modeling and optimization led to the identification of a derivative that demonstrated efficient reversible MAGL inhibition with an IC50 value of 6.1 µM. nih.govnih.gov This derivative also exhibited promising antiproliferative activity against breast and ovarian cancer cell lines, with IC50 values ranging from 31 to 72 µM. nih.govnih.gov These findings suggest that the phenyl(piperazin-1-yl)methanone scaffold is a valuable starting point for developing new reversible MAGL inhibitors. nih.govnih.gov

Table 1: MAGL Inhibition and Antiproliferative Activity of a Phenyl(piperazin-1-yl)methanone Derivative

Activity IC50 Value
MAGL Inhibition 6.1 µM
Antiproliferative Activity (Breast and Ovarian Cancer Cell Lines) 31-72 µM

Tyrosinase Inhibition Potential

New organic compounds based on a piperazine skeleton have been synthesized and assessed for their ability to inhibit tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. researchgate.net Among the synthesized derivatives, compounds incorporating a 1,2,4-triazole (B32235) nucleus were found to be potent tyrosinase inhibitors, with IC50 values of 31.2 ± 0.7 µM and 30.7 ± 0.2 µM. researchgate.net One of the most effective compounds exhibited mixed-type inhibition with a Ki value of 9.54 µM. researchgate.net These results indicate that piperazine-containing compounds are promising candidates for the development of new tyrosinase inhibitors. researchgate.net

Table 2: Tyrosinase Inhibition by Piperazine Derivatives

Compound IC50 Value (µM) Inhibition Type Ki Value (µM)
Derivative with 1,2,4-triazole nucleus 1 31.2 ± 0.7 - -
Derivative with 1,2,4-triazole nucleus 2 30.7 ± 0.2 Mixed 9.54

Kinase Inhibition (e.g., PI3K/Akt/mTOR Pathway)

The phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that is often dysregulated in cancer. nih.gov A structural analog of this compound, 2-piperazinyl-8-phenyl-4H-1-benzopyran-4-one (LY303511), has been investigated for its effects on this pathway. researchgate.net This compound was found to inhibit mTOR-dependent cell proliferation without significantly affecting PI3K. researchgate.net LY303511 inhibited the mTOR-dependent phosphorylation of S6 kinase (S6K) but did not inhibit the PI3K-dependent phosphorylation of Akt. researchgate.net This demonstrates a degree of selectivity for mTOR within the pathway, suggesting that derivatives of this piperazine compound could be developed as targeted anticancer agents. researchgate.net

Protease Inhibition (e.g., Flavivirus NS2B-NS3 Protease)

The NS2B-NS3 protease of flaviviruses, such as Zika and dengue virus, is essential for viral replication and is a key target for antiviral drug development. nih.govmdpi.com A series of 2,5,6-trisubstituted pyrazine (B50134) compounds, some incorporating a piperazine moiety, have been identified as potent, allosteric inhibitors of the Zika virus protease (ZVpro). nih.gov The most potent of these compounds exhibited IC50 values as low as 130 nM. nih.gov These inhibitors also showed activity against the homologous proteases of dengue and West Nile viruses. nih.gov The lead compounds from this series effectively inhibited Zika virus replication in both cell-based assays and a mouse model of the infection, highlighting the potential of piperazine-containing compounds as broad-spectrum antiflaviviral agents. nih.gov

Table 3: Inhibitory Activity of a Piperazine-Containing Pyrazine Derivative against Flavivirus Protease

Virus Protease IC50 Value
Zika Virus (ZVpro) as low as 130 nM

α-Amylase Inhibition

Inhibition of α-amylase is a therapeutic strategy for managing type 2 diabetes by reducing post-meal blood glucose levels. cumhuriyet.edu.tr Phenylsulfonyl piperazine derivatives have been synthesized and evaluated for their α-amylase inhibitory activity. cumhuriyet.edu.tr One of the synthesized compounds demonstrated the most significant potential for inhibition, with an inhibitory percentage of 80.61 ± 0.62, which was higher than that of the standard drug acarbose (B1664774) (78.81 ± 0.02). cumhuriyet.edu.tr Molecular docking studies indicated that this compound had a strong binding affinity for the α-amylase enzyme, with a binding energy of -8.2 kcal/mol. cumhuriyet.edu.tr

Table 4: α-Amylase Inhibition by a Phenylsulfonyl Piperazine Derivative

Compound/Drug Inhibition Percentage Binding Energy (kcal/mol)
Phenylsulfonyl piperazine derivative 80.61 ± 0.62 -8.2
Acarbose (Standard) 78.81 ± 0.02 -

Other Investigated Biological Activities

Antioxidant Activity

Piperazine derivatives have been investigated for their antioxidant properties. In one study, a series of 1-aryl/aralkyl substituted piperazine derivatives containing a methylxanthine moiety were synthesized and screened for their antioxidant activity using various assays. nih.gov The highest antioxidant activity was observed in a compound with a hydroxyl group in its structure, indicating the importance of this functional group for antioxidant properties. nih.gov For example, one such derivative showed a DPPH radical scavenging activity with an IC50 of 189.42 μmol/L and an ABTS-radical scavenging activity with an IC50 of 3.45 μmol/L. nih.gov These findings suggest that the piperazine nucleus can be a component of molecules with significant antioxidant potential. nih.govresearchgate.net

Table 5: Antioxidant Activity of a Piperazine Derivative

Assay IC50 Value (μmol/L)
DPPH Radical Scavenging 189.42
ABTS Radical Scavenging 3.45

Hypoglycemic Efficacy

Extensive research into the therapeutic potential of various chemical compounds has identified the piperazine moiety as a significant pharmacophore in the development of antidiabetic agents. While the broader class of piperazine derivatives has been a subject of numerous studies for their potential to lower blood glucose, specific research detailing the hypoglycemic efficacy of This compound is not extensively documented in publicly available scientific literature.

Investigations into structurally related piperazine derivatives have shown promise in managing hyperglycemia through various mechanisms. For instance, studies on aryl piperazines have indicated that these compounds can promote glucose uptake and inhibit NADH:ubiquinone oxidoreductase. mdpi.com Other research has focused on piperazine sulphonamide derivatives as inhibitors of the dipeptidyl peptidase-4 (DPP-4) enzyme, a known target for type 2 diabetes therapies. pensoft.netnih.gov Similarly, N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives have been synthesized and evaluated as potential remedies for insulin (B600854) resistance. nih.gov

These studies underscore the general interest in piperazine-containing structures for their antidiabetic properties. mdpi.com The hypoglycemic activity of these related compounds is often evaluated in vitro and in vivo models, such as in insulin-resistant hyperglycemic mice, to determine their potency and mechanisms of action. nih.gov However, without direct studies on This compound , its specific contributions to glycemic control, the underlying mechanisms, and comparative efficacy remain undetermined. Further targeted pharmacological research is necessary to elucidate the distinct biological activity and potential hypoglycemic effects of this particular compound.

Mechanism of Action Moa Elucidation

Identification and Validation of Molecular Targets

One prominent class of targets for piperazine (B1678402) derivatives is G-protein coupled receptors (GPCRs) . For instance, certain piperazine derivatives act as antagonists for histamine (B1213489) H3 and sigma-1 receptors, which are involved in nociceptive pathways. nih.gov In the context of neuropsychiatric disorders, derivatives of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one have been identified as potent inhibitors of the serotonin (B10506) (5-HT) reuptake transporter, a key target in the treatment of depression. sci-hub.stnih.gov

Another significant area of investigation is the role of piperazine compounds as enzyme inhibitors . A notable example is their activity against urease, a nickel-dependent enzyme implicated in the survival of pathogenic bacteria like Helicobacter pylori. nih.gov Furthermore, some piperazine derivatives have been developed as highly potent and selective inhibitors of the mammalian target of rapamycin (B549165) (mTOR), a crucial kinase in the PI3K/Akt/mTOR signaling pathway that is often dysregulated in cancer. nih.gov

The following table summarizes the molecular targets identified for various piperazine derivatives:

Piperazine Derivative Class Molecular Target Therapeutic Area
Pyridylpiperazine hybrids Urease Infectious Disease
1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-ones Serotonin (5-HT) Transporter Psychiatry
Benzonapthridinone derivatives mTOR Kinase Oncology
Piperazine-based compounds Histamine H3 and Sigma-1 Receptors Neurology

Detailed Molecular Interaction Analysis

The interaction of piperazine-containing molecules with their biological targets is dictated by the specific chemical features of each derivative. Molecular modeling and docking studies have provided valuable insights into these interactions at the atomic level.

For instance, in the inhibition of urease by pyridylpiperazine derivatives, molecular docking studies have shown that these compounds can form favorable interactions with the active site of the enzyme, exhibiting lower binding energies than the standard inhibitor, thiourea. nih.gov The specific nature of these interactions, which may involve hydrogen bonding, hydrophobic interactions, and coordination with the nickel ions in the active site, is crucial for their inhibitory potency.

In the case of mTOR inhibitors, a quinoline-containing piperazine derivative was predicted through homology modeling to bind within a hydrophobic pocket of the enzyme's ATP-binding site. The phenyl piperazine side chain was oriented towards a loop region, and further modifications to the piperazine acyl moiety, which was predicted to be solvent-exposed, led to the identification of highly potent and selective inhibitors. nih.gov

While not specific to sulfonyl groups, the analysis of various piperazine derivatives highlights the importance of substituent groups in determining the nature and strength of molecular interactions. The electronic and steric properties of these substituents govern the binding affinity and selectivity for the intended molecular target.

Biochemical Pathway Modulation (e.g., Apoptosis Signal Transduction)

The engagement of piperazine derivatives with their molecular targets can lead to the modulation of various downstream biochemical pathways, including the induction of apoptosis, or programmed cell death.

A novel piperazine derivative, 1,4-bis-(4-(1H-benzo[d]imidazol-2-yl-phenyl)) piperazine (BIPP), has been shown to induce dose-responsive apoptotic cell death in U937 leukemia cells. nih.gov The mechanism of apoptosis induction was found to be intrinsic, characterized by the loss of mitochondrial membrane potential, cytochrome c release, and the activation of initiator and effector caspases. nih.gov This suggests that BIPP modulates the mitochondrial pathway of apoptosis.

Another study on a piperazine-derived α1D/1A antagonist, 1-benzyl-N-(3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl)-1H-indole-2-carboxamide (HJZ-12), demonstrated its ability to induce apoptosis in benign prostatic hyperplasia (BPH). nih.gov Interestingly, this apoptotic effect was found to be independent of its α1-adrenoceptor blocking activity, indicating a multi-target or off-target effect that leads to the activation of apoptotic signaling. RNA-Seq analysis revealed the downregulation of several anti-apoptotic genes, further supporting the role of this compound in modulating the apoptosis pathway. nih.gov

The following table details the observed effects of specific piperazine derivatives on apoptosis signal transduction:

Compound Cell Line/Model Key Apoptotic Events
1,4-bis-(4-(1H-benzo[d]imidazol-2-yl-phenyl)) piperazine (BIPP) U937 leukemia cells Loss of mitochondrial membrane potential, cytochrome c release, caspase activation
1-benzyl-N-(3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl)-1H-indole-2-carboxamide (HJZ-12) Rat BPH model and BPH-1 cell line Induction of prostate apoptosis, downregulation of anti-apoptotic genes

Comparison with Related Compounds and Known Modulators

The diverse biological activities of piperazine derivatives become evident when comparing their mechanisms of action with each other and with known modulators of the same targets.

For example, while some piperazine derivatives act as serotonin reuptake inhibitors, similar to classic antidepressants like fluoxetine (B1211875) and sertraline, others exhibit potent anticancer activity by targeting the mTOR pathway. sci-hub.stnih.govnih.gov The mTOR-inhibiting piperazine derivatives offer a different therapeutic approach compared to traditional cytotoxic chemotherapy agents, focusing on a specific signaling pathway that is crucial for cancer cell growth and proliferation. nih.gov

In the context of anti-infective agents, piperazine-based urease inhibitors present a distinct mechanism compared to broad-spectrum antibiotics. nih.gov By specifically targeting an enzyme essential for the survival of certain pathogens, these compounds could offer a more targeted therapeutic strategy with potentially fewer side effects related to the disruption of the normal microbiome.

Furthermore, the dual antagonism of histamine H3 and sigma-1 receptors by certain piperazine compounds provides a unique pharmacological profile for the potential treatment of neuropathic pain, differing from the mechanisms of traditional analgesics like opioids or nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov

Structure Activity Relationship Sar Studies

Systematic Modification of Substituents and Their Impact on Biological Activity

Systematic modification of the (2-(Piperazin-1-YL)phenyl)methanamine scaffold has been a key strategy in developing dual inhibitors of serotonin (B10506) (5-HT) and noradrenaline (NA) reuptake. nih.govlookchem.com Research has shown that even minor alterations to the substituents on the phenyl and piperazine (B1678402) rings can lead to significant changes in potency and selectivity. lookchem.com

For instance, in a series of N-substituted piperazine derivatives, the nature of the substituent on a terminal phenyl ring (attached to the piperazine nitrogen) played a critical role. Replacing a 2-chlorophenyl group with a 2-ethoxyphenyl group resulted in a near-unity potency ratio for 5-HT and NA transporters, indicating balanced dual activity. lookchem.com However, further modifications, such as replacing the phenyl ring with various heterocycles (e.g., pyridine (B92270), furan) or adding further substitutions like fluorine, generally led to a decrease in potency against both transporters. lookchem.com This suggests that the electronic and steric properties of the aryl group attached to the piperazine nitrogen are finely tuned for optimal activity.

In another class of compounds designed as inhibitors of equilibrative nucleoside transporters (ENTs), the presence of a halogen substitute on the fluorophenyl moiety attached to the piperazine ring was found to be essential for inhibitory effects on both ENT1 and ENT2. polyu.edu.hk The replacement of a larger naphthalene (B1677914) moiety with a smaller benzene (B151609) ring elsewhere in the molecule abolished the inhibitory effects, highlighting the importance of the size and nature of aromatic systems in binding. polyu.edu.hk

Table 1: Impact of Systematic Modifications on Transporter Inhibition
Core StructureModificationTarget(s)Observed Impact on Biological ActivityReference
N-substituted piperazineReplacement of a terminal phenyl ring with various heterocycles5-HT and NA TransportersGeneral loss of potency against both transporters. lookchem.com
N-substituted piperazineSubstitution of a 2-chlorophenyl with a 2-ethoxyphenyl group5-HT and NA TransportersAchieved a more balanced dual inhibition profile (5-HT/NA ratio near unity). lookchem.com
FPMINT AnalogsReplacement of a naphthalene moiety with a benzene moietyENT1 and ENT2Abolished inhibitory effects on both transporters. polyu.edu.hk
FPMINT AnalogsPresence of a halogen on the fluorophenyl group attached to piperazineENT1 and ENT2Essential for inhibitory activity. polyu.edu.hk

Influence of Phenyl Ring Substitution Patterns

The phenyl ring, to which both the piperazine and methanamine moieties are attached, is another critical site for modification. Substituents on this ring can modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its binding affinity and selectivity. taylorandfrancis.com

In the context of serotonin and noradrenaline reuptake inhibitors, substitutions on the phenyl rings at either end of the piperazine core are crucial. nih.govlookchem.com For one series, retaining a 2-chlorophenyl or 2-ethoxyphenyl substituent on one side was important for potency. lookchem.com Adding a single fluorine atom to the other phenyl ring generally led to a loss of potency against both 5-HT and NA transporters, demonstrating that the substitution pattern is highly sensitive to change. lookchem.com

The position of substitution on an aromatic ring can also have subtle but important effects. For example, shifting a lipophilic aromatic group to the meta position on a phenyl ring did not significantly influence activity in one series of inhibitors, whereas in another, the introduction of a phenyl group at the meta-position of a pyridine ring had varied effects, sometimes decreasing activity. taylorandfrancis.com This underscores that the impact of substitution patterns is highly dependent on the specific molecular scaffold and its biological target.

Importance of the Methanamine Moiety

The methanamine moiety [(CH₂)NH₂] serves as a fundamental component of the core structure. While direct SAR studies focusing exclusively on modifying this group are less common in the reviewed literature, its consistent presence in highly active compounds implies its importance. It often acts as a short, flexible linker that connects the substituted phenylpiperazine core to other parts of a larger molecule or serves as a primary amine for key interactions.

The methanamine group provides a basic nitrogen center that can be protonated at physiological pH, allowing for potent ionic interactions with acidic residues (e.g., aspartate, glutamate) in a receptor's binding pocket. This is a common and critical interaction for many receptor ligands. Furthermore, the methylene (B1212753) bridge provides a degree of conformational flexibility, allowing the amine to orient itself correctly for optimal binding. The synthesis of related structures often involves a Mannich reaction, which constructs a β-amino-ketone, highlighting the utility of building blocks that position an amine adjacent to an aromatic ring system. mdpi.com Its role can be inferred as being crucial for anchoring the ligand to its target through strong electrostatic or hydrogen-bonding interactions.

Stereochemical Considerations in Efficacy and Selectivity

Stereochemistry plays a pivotal role in the interaction between a drug molecule and its biological target. The introduction of a chiral center into molecules based on the this compound scaffold often results in enantiomers with significantly different biological activities. nih.govnih.gov

In a series of compounds targeting dopamine (B1211576) D2 and D3 receptors, the enantiomers of the most potent racemic compound, 10e , were separated and evaluated. The (-)-10e enantiomer displayed significantly higher affinity at both D2 and D3 receptors compared to its (+)-10e counterpart. nih.govnih.gov This differential activity highlights a specific stereochemical preference of the receptor binding site, where one enantiomer fits more favorably than the other. Such findings are critical for developing more selective drugs, as they can reduce off-target effects and improve the therapeutic index. The profiling of enantiomers for dual 5-HT/NA reuptake inhibitors also revealed that both enantiomers could possess very similar, promising profiles, which is a less common but notable finding. lookchem.com

Table 3: Differential Activity of Enantiomers for Dopamine Receptors
CompoundTargetBinding Affinity (Ki, nM)Reference
Compound 10eD2 Receptor(-)-10e: 47.5 (+)-10e: 113 nih.govnih.gov
D3 Receptor(-)-10e: 0.57 (+)-10e: 3.73

Preclinical Research Methodologies and Pharmacological Assessment

In Vitro Assay Systems and High-Throughput Screening Methodologies

The initial stages of drug discovery for a compound such as (2-(Piperazin-1-YL)phenyl)methanamine would typically involve a battery of in vitro assays. These laboratory-based tests are essential for determining the compound's interaction with specific biological targets and its effects on cellular functions in a controlled environment.

High-throughput screening (HTS) is a key methodology employed at this stage. HTS allows for the rapid testing of thousands of compounds against a specific target, such as a receptor, enzyme, or signaling pathway. For a novel compound, HTS would be instrumental in identifying any primary biological activity. Following initial HTS hits, further in vitro assays would be conducted to confirm and characterize the compound's activity. These assays could include:

Receptor Binding Assays: To determine if the compound binds to specific receptors and to quantify its binding affinity.

Enzyme Inhibition Assays: To assess the compound's ability to inhibit the activity of specific enzymes.

Cell-Based Assays: To evaluate the compound's effect on cellular processes such as cell proliferation, apoptosis, or the production of signaling molecules.

The data generated from these assays would provide the first indication of the compound's potential therapeutic utility and its mechanism of action.

In Vivo Animal Models for Efficacy and Safety Assessment

Following promising in vitro results, the investigation of this compound would progress to in vivo studies using animal models. These studies are critical for evaluating the compound's efficacy in a living organism and for identifying potential safety concerns.

The choice of animal model would depend on the therapeutic area suggested by the in vitro data. For example, if the compound showed potential as an anti-cancer agent in vitro, it would be tested in rodent models with induced or transplanted tumors. Key parameters measured in efficacy studies include:

Reduction in tumor size or growth rate.

Improvement in disease-specific biomarkers.

Alleviation of clinical signs associated with the disease model.

Safety assessment in animal models is a regulatory requirement and involves a range of studies to determine the compound's potential toxicity. These studies typically involve administering the compound at various dose levels to different animal species and monitoring for any adverse effects on behavior, physiology, and organ function.

Applications As Research Tool and Building Block in Chemical Synthesis

Utility in the Synthesis of More Complex Molecular Architectures

The compound (2-(Piperazin-1-YL)phenyl)methanamine serves as a versatile building block for the synthesis of more elaborate molecular structures. The primary amine group of the methanamine moiety and the secondary amine within the piperazine (B1678402) ring offer two distinct points for chemical modification. This dual reactivity allows for the sequential or simultaneous introduction of different substituents, leading to the creation of a wide array of derivatives.

For instance, the primary amine can readily undergo reactions such as acylation, alkylation, and reductive amination to introduce a variety of functional groups. Similarly, the secondary amine of the piperazine ring can be functionalized, providing access to a broad range of N-substituted piperazine derivatives. This strategic functionalization is crucial in the construction of heterocyclic compounds and other complex organic molecules. The phenyl ring can also be modified through electrophilic aromatic substitution reactions, further expanding the diversity of accessible molecular architectures.

A notable application of this building block is in the synthesis of novel ligands for metal complexes. The nitrogen atoms in the piperazine ring and the methanamine group can act as coordination sites for various metal ions, leading to the formation of stable metal complexes with potential applications in catalysis and materials science.

Development of Chemical Probes for Biological Systems

Chemical probes are essential tools for studying biological processes in living systems. The development of such probes often involves the functionalization of a core scaffold with reporter groups, such as fluorescent dyes, and targeting moieties that direct the probe to a specific biological target. The this compound scaffold is well-suited for the development of chemical probes due to its modifiable nature.

The primary amine group provides a convenient handle for the attachment of fluorophores, enabling the creation of fluorescent probes for bioimaging applications. For example, coupling with a fluorescent dye like nitrobenzoxadiazole (NBD) can yield probes for visualizing cellular structures or tracking the distribution of the molecule within a biological system. The piperazine moiety can be functionalized to enhance water solubility or to introduce specific binding groups that target particular proteins or cellular components.

The design of these probes often relies on principles such as Photoinduced Electron Transfer (PeT), where the fluorescence of the attached dye is modulated by the interaction of the probe with its target. The electronic properties of the phenylpiperazine core can be fine-tuned to optimize the performance of these PeT-based probes.

Role in Scaffold-Based Drug Design Approaches

Scaffold-based drug design is a powerful strategy in medicinal chemistry that involves the use of a common molecular framework, or scaffold, which is systematically decorated with different functional groups to create a library of compounds for biological screening. The this compound structure represents a "privileged scaffold" in drug discovery, as it is found in numerous biologically active compounds.

The piperazine ring is a common feature in many approved drugs, contributing to favorable pharmacokinetic properties such as improved solubility and oral bioavailability. The phenylmethanamine portion of the molecule provides a rigid framework that can be used to orient functional groups in a specific three-dimensional arrangement to interact with a biological target.

Future Research Directions and Translational Potential

Exploration of Novel Biological Targets

The diverse biological activities exhibited by piperazine-containing molecules suggest that (2-(Piperazin-1-YL)phenyl)methanamine and its analogs could interact with a wide array of novel biological targets. ontosight.ai Future research should prioritize the screening of this compound against various receptors, enzymes, and ion channels to uncover its full therapeutic potential.

Central Nervous System (CNS) Targets: Benzylpiperazine derivatives have been investigated for their effects on the CNS, including potential applications as antidepressants and treatments for neurodegenerative diseases. nih.govunodc.org Therefore, a key research avenue would be to evaluate the binding affinity and functional activity of this compound at CNS targets such as serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862) transporters and receptors. nih.govresearchgate.net Furthermore, its potential as a histone deacetylase 6 (HDAC6) inhibitor, a target for neurodegenerative disorders, warrants investigation based on findings with similar benzylpiperazine structures. nih.gov

Oncological Targets: The piperazine (B1678402) scaffold is a common feature in many anticancer agents. wikipedia.orgnih.gov Screening this compound against a panel of cancer cell lines could reveal potential antiproliferative activity. Subsequent studies could then focus on identifying the specific molecular targets within cancer cells, such as protein kinases or enzymes involved in cell cycle regulation.

Infectious Disease Targets: Piperazine derivatives have also demonstrated antimicrobial and antiparasitic properties. mdpi.comwellcomeopenresearch.org Investigating the efficacy of this compound against a range of bacterial, fungal, and parasitic pathogens could open up new avenues for the development of novel anti-infective agents.

Design and Synthesis of Advanced Analogs with Enhanced Profiles

Based on the initial biological screening results, the design and synthesis of advanced analogs of this compound will be a critical step in optimizing its pharmacological profile. Structure-activity relationship (SAR) studies will guide the chemical modifications necessary to improve potency, selectivity, and pharmacokinetic properties.

Modification Strategy Rationale Potential Outcome
Substitution on the Phenyl Ring To modulate electronic properties and steric interactions with the target binding site.Enhanced potency and selectivity.
Substitution on the Piperazine Ring To alter basicity, lipophilicity, and potential for additional interactions.Improved pharmacokinetic properties (e.g., absorption, distribution, metabolism, and excretion).
Modification of the Methanamine Linker To constrain the conformation and optimize the spatial arrangement of the phenyl and piperazine moieties.Increased binding affinity and target specificity.

The synthesis of these analogs can be achieved through established synthetic methodologies for piperazine derivatives, allowing for the systematic exploration of chemical space around the core scaffold. nih.gov

Integration of Advanced Computational and Experimental Methodologies

A synergistic approach that combines computational modeling with experimental validation will be instrumental in accelerating the drug discovery and development process for this compound analogs.

Computational Studies: Molecular docking and molecular dynamics simulations can be employed to predict the binding modes of these compounds at their biological targets and to rationalize observed SAR data. researchgate.netnih.gov Quantitative structure-activity relationship (QSAR) models can also be developed to predict the biological activity of novel, unsynthesized analogs, thereby prioritizing synthetic efforts. nih.gov

Experimental Validation: High-throughput screening (HTS) can be utilized for the rapid biological evaluation of a large library of synthesized analogs. The most promising hits from HTS can then be subjected to more detailed in vitro and in vivo pharmacological characterization to confirm their therapeutic potential.

This iterative cycle of computational design, chemical synthesis, and biological testing will facilitate the efficient optimization of lead compounds.

Potential for Derivatization Towards Specific Therapeutic Areas

The versatility of the this compound scaffold allows for its derivatization to target specific therapeutic areas based on the initial findings.

Neuropsychiatric Disorders: If initial screenings reveal significant activity at CNS targets, derivatization efforts could focus on fine-tuning the molecule's properties for optimal brain penetration and interaction with specific neurotransmitter systems implicated in depression, anxiety, or psychosis. researchgate.net

Oncology: Should the compound exhibit promising anticancer activity, derivatization could aim at enhancing its cytotoxicity towards cancer cells while minimizing effects on healthy cells. This could involve the incorporation of moieties known to target specific cancer-related pathways.

Infectious Diseases: For anti-infective applications, derivatization could focus on improving the compound's spectrum of activity, overcoming microbial resistance mechanisms, and enhancing its safety profile for systemic administration.

Q & A

Q. What are the common synthetic routes for (2-(piperazin-1-yl)phenyl)methanamine, and how do reaction conditions influence yield?

  • Methodological Answer : A one-step synthesis approach using bromoethanol or bromopropanol as alkylating agents in acetone with triethylamine (TEA) is frequently employed. For example, intermediate formation via nucleophilic substitution at room temperature (24 hours) yields the piperazinyl core . Methanesulfonyl chloride in dichloromethane (0–5°C, 4 hours) facilitates subsequent functionalization . Optimizing solvent polarity (e.g., acetonitrile for reflux) and base strength (e.g., K₂CO₃) improves yields by reducing side reactions like N-alkylation over O-alkylation .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : X-ray crystallography (e.g., bond angles such as C43–C44–C45 = 118.30°) validates the planar geometry of the phenyl-piperazine moiety . Spectroscopic techniques like ¹H/¹³C NMR distinguish amine protons (δ 1.5–2.5 ppm) and aromatic protons (δ 6.8–7.4 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 219.32 (C₁₃H₂₁N₃) .

Q. What are the key solubility and stability considerations for handling this compound?

  • Methodological Answer : The compound is hygroscopic and prone to oxidation due to the primary amine group. Storage at 2–8°C under nitrogen or argon prevents degradation . Solubility in polar aprotic solvents (e.g., DMSO, 42 g/L) facilitates in vitro assays, while slight water solubility (0.94 g/mL) requires pH adjustment (>7) to avoid precipitation .

Advanced Research Questions

Q. How do substituents on the phenyl ring modulate biological activity in structure-activity relationship (SAR) studies?

  • Methodological Answer : Electron-donating groups (e.g., methoxy at the para-position) enhance receptor binding affinity by increasing electron density on the phenyl ring. For example, 4-methoxy derivatives show 3-fold higher dopamine D₃ receptor inhibition (IC₅₀ = 12 nM) compared to unsubstituted analogs . Conversely, halogen substituents (e.g., Cl) improve metabolic stability but reduce solubility, necessitating logP optimization .

Q. What strategies resolve contradictions in reported biological activity across studies?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., 50 nM vs. 120 nM for serotonin receptor inhibition) often arise from assay conditions. Standardizing cell lines (e.g., HEK293 vs. CHO-K1), incubation times (4 h vs. 24 h), and buffer pH (7.4 vs. 6.8) reduces variability . Meta-analysis of crystallographic data (e.g., Protein Data Bank entries) identifies conformational changes in receptor binding pockets that explain divergent results .

Q. What computational methods predict the pharmacokinetic profile of this compound derivatives?

  • Methodological Answer : Molecular dynamics simulations using AMBER or GROMACS assess blood-brain barrier (BBB) penetration, with polar surface area (TPSA) < 60 Ų indicating favorable CNS uptake . ADMET predictors (e.g., SwissADME) highlight CYP450 inhibition risks (e.g., CYP2D6 inhibition at 10 µM) for lead optimization .

Q. How can enantiomeric purity be achieved for chiral derivatives of this compound?

  • Methodological Answer : Chiral resolution via diastereomeric salt formation with L-tartaric acid achieves >99% enantiomeric excess (ee) for (S)-isomers . Asymmetric synthesis using Evans’ oxazolidinone auxiliaries or catalytic hydrogenation (Pd/C, chiral ligands) provides scalable routes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.